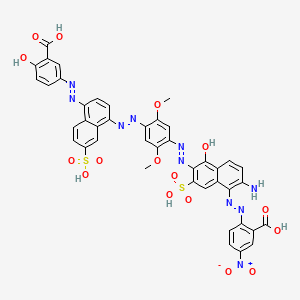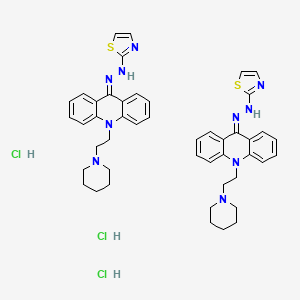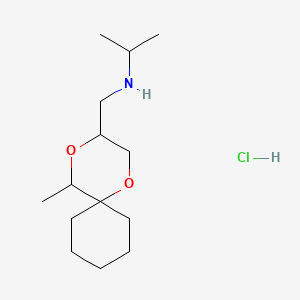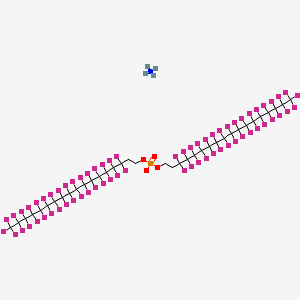
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 297-950-3, also known as MCC950, is a potent and specific inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by promoting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory diseases .
Preparation Methods
The synthesis of MCC950 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity and yield. Industrial production methods for MCC950 may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
MCC950 undergoes various types of chemical reactions, including:
Oxidation: MCC950 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in MCC950.
Substitution: Substitution reactions can occur at specific positions on the MCC950 molecule, leading to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
MCC950 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical processes.
Biology: Employed in biological research to investigate the mechanisms of inflammation and immune response.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as cryopyrin-associated periodic syndromes (CAPS), myocardial infarction, and neuroinflammation.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications.
Mechanism of Action
MCC950 exerts its effects by specifically inhibiting the NLRP3 inflammasome. It blocks the release of IL-1β induced by NLRP3 activators such as nigericin, ATP, and MSU crystals. MCC950 targets the NLRP3 NATCH domain, interfering with the Walker B motif function, thus preventing NLRP3 conformational change and oligomerization. This inhibition reduces the cleavage of caspase-1 and the subsequent production of pro-inflammatory cytokines .
Comparison with Similar Compounds
MCC950 is unique in its specificity and potency as an NLRP3 inflammasome inhibitor. Similar compounds include:
VX-765: Another NLRP3 inflammasome inhibitor, but with a different mechanism of action.
CY-09: A small molecule inhibitor of NLRP3 with distinct structural features.
Properties
CAS No. |
93776-23-9 |
|---|---|
Molecular Formula |
C36H12F66NO4P |
Molecular Weight |
1807.4 g/mol |
IUPAC Name |
azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl) phosphate |
InChI |
InChI=1S/C36H9F66O4P.H3N/c37-5(38,7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)1-3-105-107(103,104)106-4-2-6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102;/h1-4H2,(H,103,104);1H3 |
InChI Key |
OGDIQSOBOWNNQC-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


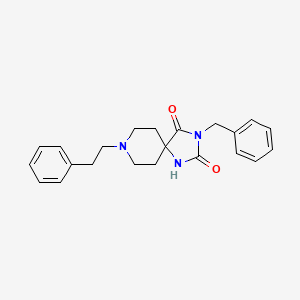
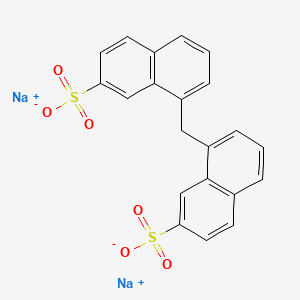

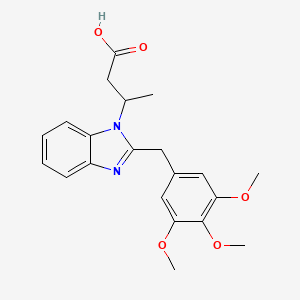
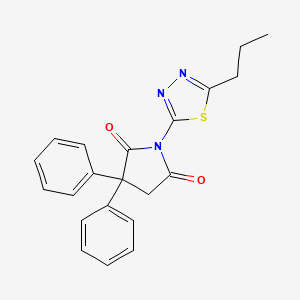
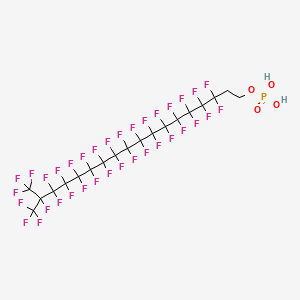

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
